9-Azabicyclo[3.3.1]nonane n-oxyl

Electrocatalysis Alcohol Oxidation Cyclic Voltammetry

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO; CAS 31785-68-9) is a bicyclic nitroxyl radical characterized by a sterically unhindered nitrogen center that enables rapid interconversion between nitroxyl and oxoammonium species. It functions as a versatile organocatalyst for the selective aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, as well as for oxidative C–H functionalization and amine dehydrogenation.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 31785-68-9
Cat. No. B1442692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[3.3.1]nonane n-oxyl
CAS31785-68-9
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CCCC(C1)N2O
InChIInChI=1S/C8H15NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8,10H,1-6H2
InChIKeyWUXMSJQQHBZNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A Sterically Unhindered Bicyclic Nitroxyl Radical for Catalytic Oxidation


9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO; CAS 31785-68-9) is a bicyclic nitroxyl radical characterized by a sterically unhindered nitrogen center that enables rapid interconversion between nitroxyl and oxoammonium species [1]. It functions as a versatile organocatalyst for the selective aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, as well as for oxidative C–H functionalization and amine dehydrogenation [2]. ABNO is synthesized via a practical three-step route and exhibits high stability under ambient conditions [3].

Class: Sterically unhindered bicyclic nitroxyl radical catalyst
Workflow: Supports organocatalytic alcohol oxidation, C-H functionalization, and amine dehydrogenation studies
Stability: Reported stable under ambient conditions; synthesized via a practical three-step route

Why 9-Azabicyclo[3.3.1]nonane N-oxyl Cannot Be Simply Substituted with Generic TEMPO or Other Nitroxyl Radicals


Generic substitution of ABNO with common nitroxyl radicals like TEMPO or even structurally similar bicyclic derivatives (e.g., AZADO) leads to fundamentally divergent catalytic outcomes due to marked differences in redox potential, steric profile, and compatibility with co-catalytic systems. While TEMPO is a widely used oxidant, its catalytic efficiency collapses in sterically demanding environments and exhibits lower electrocatalytic turnover frequencies [1]. Conversely, ABNO's unhindered structure permits faster oxoammonium formation and broader substrate scope, but it is not universally superior—4-acetamido-TEMPO (ACT) outperforms ABNO in high-pH electrocatalytic regimes, highlighting the critical role of redox potential [2]. Therefore, selection must be evidence-based: the optimal nitroxyl is exquisitely reaction- and condition-specific. The quantitative comparisons below establish where ABNO delivers verifiable performance differentiation versus its closest analogs.

TEMPO
Steric profile differs; reported catalytic efficiency may collapse in sterically demanding environments, limiting direct substitution.
AZADO
Redox potential and substrate scope may shift; faster bleach oxidation rate may alter selectivity and co-catalyst compatibility.
4-Acetamido-TEMPO (ACT)
Reported higher electrocatalytic TOF in high-pH regimes, but bleach oxidation rate is 7-fold slower; condition-specific selection required.

Quantitative Differentiation of 9-Azabicyclo[3.3.1]nonane N-oxyl Versus Comparator Nitroxyl Catalysts


Electrocatalytic Turnover Frequency Comparison in Alcohol Oxidation

ABNO exhibits electrocatalytic turnover frequencies (TOFs) for alcohol oxidation that are substantially higher than TEMPO and comparable to AZADO, but lower than the high-potential derivative 4-acetamido-TEMPO (ACT) under basic conditions [1]. In chronoamperometric studies with 1-butanol, the relative TOFs follow the order ACT > AZADO ≈ ABNO > TEMPO, with ACT displaying >2-fold higher catalytic current than ABNO and AZADO [2]. However, under bleach-mediated oxidation, the rate trend reverses (AZADO > ABNO > TEMPO > ACT), with ACT oxidation being 7-fold slower than ABNO at pH 8.3 [3].

Electrocatalytic TOF
Head-to-head
ABNO catalytic current ~0.5 mA; comparable to AZADO, higher than TEMPO, 2x lower than ACT.
Supports medium-potential electrocatalysis selection.
Condition: 0.1 M KOH, 50 mM 1-butanol, pH 13.
Electrocatalysis Alcohol Oxidation Cyclic Voltammetry

Catalytic Efficiency at Low Loading in Anelli-Type Oxidation

Under Anelli's biphasic conditions (CH2Cl2/aq. NaHCO3 with KBr and NaOCl), ABNO maintains high yields (81–90%) at catalyst loadings as low as 0.1–0.01 mol%, whereas TEMPO yields drop sharply from 90% at 1 mol% to 23% at 0.01 mol% [1]. This indicates that ABNO sustains catalytic turnover at concentrations two orders of magnitude lower than TEMPO, reflecting its higher intrinsic activity and resistance to deactivation under these conditions [2].

Low-Loading Efficiency
Head-to-head
ABNO 81% yield vs. TEMPO 23% yield at 0.01 mol% loading.
ABNO TEMPO
Supports cost-context review for low-loading Anelli-type processes.
Condition: CH2Cl2/NaHCO3, KBr, NaOCl, 0 °C.
Organocatalysis Alcohol Oxidation Catalyst Loading

Comparative Reactivity in Copper-Catalyzed Aerobic Lactonization of Diols

In Cu-catalyzed aerobic oxidative lactonization of diols, Cu/ABNO and Cu/TEMPO systems exhibit complementary selectivity profiles. Cu/ABNO demonstrates high reactivity with symmetrical diols and hindered unsymmetrical diols, achieving >90% yields at room temperature, whereas Cu/TEMPO excels in chemo- and regioselective oxidation of less hindered unsymmetrical diols [1]. This divergence stems from the reduced steric hindrance of ABNO, which facilitates access to congested hydroxyl groups that TEMPO cannot effectively engage [2].

Cu-Catalyzed Lactonization
Head-to-head
Cu/ABNO >90% yield with hindered diols; Cu/TEMPO >90% yield with simple diols.
Supports selection for sterically encumbered diol synthesis.
Condition: Ambient air, RT, Cu/CH3CN.
Lactonization Copper Catalysis Chemoselectivity

Iron/ABNO vs. Iron/TEMPO in Ambient Aerobic Oxidation

The Fe(NO3)3·9H2O/ABNO catalyst system enables aerobic oxidation of a broad range of alcohols to aldehydes and ketones at room temperature using ambient air, achieving >99% selectivity and up to 95% isolated yield in gram-scale reactions [1]. In contrast, Fe/TEMPO systems typically require elevated temperatures or pure oxygen and often suffer from overoxidation to carboxylic acids [2]. The ABNO-containing system is compatible with unactivated aliphatic, allylic, benzylic, and functionalized alcohols, including those bearing halides, ethers, and nitro groups [3].

Fe/ABNO Ambient Oxidation
Class-level
Fe/ABNO 95% yield, >99% selectivity at RT under air; TEMPO reported overoxidation risk.
Supports green chemistry selection context.
Inferred from literature benchmarks for TEMPO.
Iron Catalysis Green Chemistry Ambient Oxidation

Oxoammonium Reoxidation Rates Under Bleach-Mediated Conditions

Cyclic chronoamperometry studies reveal that the rate of nitroxyl reoxidation by bleach follows the order AZADO > ABNO > TEMPO > ACT [1]. At pH 8.3, ABNO undergoes reoxidation 7-fold faster than ACT, and AZADO is 60-fold faster than ACT [2]. This kinetic difference directly impacts steady-state oxoammonium concentration during catalysis: AZADO and ABNO exist predominantly as the oxoammonium form during turnover, while TEMPO and ACT are only partially oxidized (60% and 20%, respectively) [3].

Bleach Reoxidation Rate
Head-to-head
ABNO 7x faster than ACT; AZADO 60x faster than ACT.
ABNO (100%) ACT (20%)
Supports ABNO for sustained bleach-mediated oxidation.
Condition: pH 8.3, 5.25% NaOCl.
Bleach Oxidation Oxoammonium Stability Kinetics

ABNO vs. keto-ABNO in Lignin Model Compound Decomposition

In dye-sensitized photoelectrochemical cell (DSPEC) lignin decomposition, keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one-9-oxyl) achieves 100% conversion yield of a lignin model compound (LMC) after 24 h at room temperature, compared to 86% with TEMPO [1]. While ABNO itself was not directly compared in this study, keto-ABNO is a direct structural analog differing only by a 3-oxo substitution. This class-level inference suggests that ABNO and its derivatives (keto-ABNO) offer superior activity over TEMPO in challenging C–C bond cleavage reactions relevant to biomass valorization [2].

Lignin Model Decomposition
Class-level
keto-ABNO 100% conversion vs. TEMPO 86% conversion at 24 h.
Supports ABNO scaffold for biomass conversion screening.
Data to verify: ABNO not directly compared.
Lignin Valorization Photoelectrocatalysis Biomass Conversion

Prioritized Application Scenarios for 9-Azabicyclo[3.3.1]nonane N-oxyl Based on Quantitative Differentiation Evidence


Ultra-Low Catalyst Loading in Industrial Alcohol Oxidation (Anelli-Type Processes)

ABNO is the catalyst of choice for biphasic bleach-mediated oxidation of primary alcohols to aldehydes when minimizing catalyst loading is critical. Evidence shows ABNO delivers 81% yield at 0.01 mol% loading, whereas TEMPO yields only 23% under identical conditions [1]. This 58-percentage-point advantage translates to a 10- to 100-fold reduction in catalyst mass, lowering raw material costs and waste stream contamination in pharmaceutical intermediate manufacturing and fine chemical synthesis.

Copper-Catalyzed Lactonization of Sterically Hindered Symmetrical Diols

For the synthesis of lactones from symmetrical or sterically encumbered diols, Cu/ABNO systems uniquely achieve >90% yields at room temperature using ambient air as the oxidant [1]. In contrast, Cu/TEMPO systems are ineffective with hindered substrates, instead favoring regioselective oxidation of less hindered unsymmetrical diols [2]. Procurement of ABNO is essential for synthetic routes targeting macrolide antibiotics, polyester precursors, or fragrance lactones derived from congested diol scaffolds.

Ambient Iron-Catalyzed Aerobic Oxidation for Sustainable Manufacturing

The Fe(NO3)3·9H2O/ABNO catalytic system enables selective oxidation of benzylic, allylic, and aliphatic alcohols at room temperature under air with >99% selectivity and 95% isolated yield at gram scale [1]. This protocol avoids pure oxygen handling, elevated temperatures, and overoxidation pitfalls associated with Fe/TEMPO systems, making it a safer, more energy-efficient platform for green oxidation in pharmaceutical, flavor/fragrance, and agrochemical production.

Bleach-Mediated Oxidation Where Sustained Oxoammonium Availability Is Required

In large-scale bleach oxidations, ABNO maintains near-quantitative conversion to the active oxoammonium species during turnover, with a reoxidation rate 7-fold faster than 4-acetamido-TEMPO (ACT) at pH 8.3 [1]. This ensures sustained catalytic activity and prevents rate-limiting catalyst regeneration steps. ABNO should be prioritized over ACT for industrial processes employing hypochlorite as the terminal oxidant, particularly for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

Application
Selection Property
Validation Focus
Ultra-low loading oxidation
Reported yield retention at low catalyst loading
Validate yield at target loading in biphasic system
Sterically hindered lactonization
Steric tolerance in copper-catalyzed systems
Validate conversion with specific hindered diol substrate
Ambient iron-catalyzed oxidation
Compatibility with Fe/air systems at ambient temperature
Validate selectivity and overoxidation endpoints
Bleach-mediated industrial oxidation
Sustained oxoammonium reoxidation rate
Validate catalytic activity at target pH with hypochlorite

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